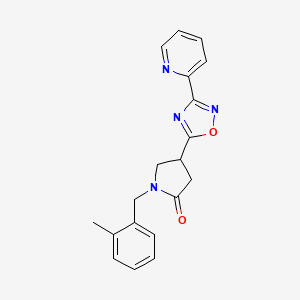

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)19-21-18(22-25-19)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMVVPLLLLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via alkylation reactions using 2-methylbenzyl halides in the presence of a base.

Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic molecule with various potential applications in scientific research and pharmaceuticals. This article delves into its applications, supported by data tables and case studies where available.

Physical Properties

- Molecular Weight : Approximately 299.35 g/mol

- Solubility : Soluble in common organic solvents, which facilitates its use in various chemical reactions.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets. Specifically:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the pyridine and oxadiazole groups may enhance this activity by facilitating interactions with bacterial membranes or enzymes .

- Anti-inflammatory Properties : Research indicates that similar compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Recent studies have focused on the biological activity of this compound:

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease processes. For instance, inhibition of cyclooxygenase (COX) enzymes can lead to reduced inflammation and pain .

- Cellular Mechanisms : Investigations into how this compound affects cellular pathways are ongoing, particularly regarding its role in apoptosis and cell proliferation in cancer cells .

Material Science

Beyond biological applications, compounds similar to this one are being explored in material science:

- Polymer Chemistry : The unique structure allows for potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that oxadiazole derivatives (similar to this compound) showed promising results against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

- Anti-cancer Research : A recent investigation into the anti-cancer properties of pyridine-containing compounds revealed that they could induce apoptosis in various cancer cell lines, indicating a possible therapeutic avenue for further research .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 25 | |

| Compound B | Anti-inflammatory | 15 | |

| Compound C | Anti-cancer | 10 |

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinone core and the oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations on the Benzyl Group

- 1-(4-Methylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS: 946376-18-7): This analog replaces the 2-methylbenzyl group with a 4-methylphenyl substituent. Its molecular weight (320.35 g/mol) is slightly lower due to the absence of a benzyl methyl group .

Oxadiazole Ring Modifications

- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives (e.g., ):

Replacing the pyridin-2-yl group with a cyclopropyl moiety introduces increased ring strain and lipophilicity, which may alter metabolic stability or membrane permeability. Such modifications are common in optimizing pharmacokinetic profiles .

Heterocyclic Core Variations

- Benzimidazole-Pyrrolidinone Hybrids (): Compounds like 12, 13, and 14 replace the oxadiazole ring with benzimidazole cores linked to acetamide or pyrazole groups. These structures exhibit higher molecular weights (e.g., 442 g/mol for compound 14) and distinct hydrogen-bonding capabilities due to the benzimidazole NH groups. Melting points for these analogs range from 138°C to 204°C, reflecting increased rigidity compared to the target compound .

- Piperazine-Containing Analogs ():

Derivatives such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate piperazine rings, which enhance water solubility and are frequently exploited in CNS-targeted drugs due to their ability to cross the blood-brain barrier .

Linker Region Differences

- 1-[4-(1H-Benzimidazol-1-yl)-2-butynyl]pyrrolidin-2-one (): The butynyl linker between pyrrolidinone and benzimidazole introduces alkyne functionality, which can participate in click chemistry for bioconjugation. This contrasts with the oxadiazole linker in the target compound, which prioritizes planar aromatic stacking interactions .

Comparative Data Table

Biological Activity

1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, identified by its CAS number 1171539-97-1, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 334.4 g/mol. Its structure features a pyrrolidine ring substituted with a pyridine and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. A study highlighted that several oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. Notably, compounds similar to our target compound demonstrated IC50 values in the low micromolar range against these cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10.5 |

| CaCo-2 | 8.7 |

| H9c2 (rat heart myoblast) | 12.3 |

Antimicrobial Activity

The oxadiazole framework has been associated with antimicrobial properties. Compounds containing the oxadiazole ring have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Inhibition of pro-inflammatory cytokines has been observed in studies involving similar compounds. The ability to modulate inflammatory responses positions oxadiazole derivatives as potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Pyrrolidine Ring Modifications : Alterations in substituents on the pyrrolidine ring can enhance selectivity for specific biological targets.

- Oxadiazole Variants : Different substitutions on the oxadiazole ring affect the potency against various cancer cell lines.

- Pyridine Interactions : The position and nature of substituents on the pyridine ring can significantly influence both the pharmacokinetic and pharmacodynamic profiles of the compound.

Case Studies

Several studies have explored the biological activities of compounds structurally related to our target compound:

- Study on Anticancer Activity : A derivative with similar structural features was tested against a panel of cancer cell lines and exhibited selective cytotoxicity, suggesting that further optimization could yield more potent anticancer agents .

- Antimicrobial Evaluation : Compounds within the same class were evaluated for their antimicrobial efficacy against multidrug-resistant strains, showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

A robust approach involves multi-step synthesis, starting with the formation of the pyrrolidin-2-one core via cyclization reactions. For oxadiazole ring assembly, nitrile oxide cycloaddition with nitriles or carboxylic acid derivatives is commonly employed. Microwave-assisted synthesis (e.g., 150°C, 20 hours) can enhance reaction efficiency, as demonstrated in analogous pyrrolidinone-oxadiazole systems . Post-synthetic purification via column chromatography or recrystallization ensures product integrity.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting intensity data with a diffractometer (Mo/Kα radiation).

- Solving the phase problem using direct methods (SHELXS/SHELXD) and refining with SHELXL .

- Validating hydrogen bonding and π-stacking interactions using Mercury or Olex2.

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm substituent positions (e.g., pyridinyl protons at δ 7.2–8.5 ppm, oxadiazole ring absence of protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and oxadiazole (C=N) bands at 1600–1650 cm⁻¹ .

- HRMS : Validate molecular weight (±2 ppm accuracy).

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or pyrrolidinone moieties impact bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., KRAS inhibitors with oxadiazole-pyridinyl motifs) reveal:

- Oxadiazole substitution : Electron-withdrawing groups (e.g., pyridinyl) enhance metabolic stability and target binding .

- Pyrrolidinone substitution : Bulky substituents (e.g., 2-methylbenzyl) improve membrane permeability but may reduce solubility. Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.

- HPLC Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to monitor degradation products. Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%) .

- Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis of oxadiazole to amide derivatives).

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target 2–3 for balance), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding.

- Metabolite Prediction : GLORYx or Meteor software identifies potential Phase I/II metabolites, informing synthetic blocking strategies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.